molecular formula C19H18BrNO2 B5124975 8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline

8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline

Katalognummer B5124975
Molekulargewicht: 372.3 g/mol
InChI-Schlüssel: GRGUCNFFPHMKKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as Brequinar, and it belongs to the class of quinoline derivatives. Brequinar has been studied for its potential use in cancer treatment, autoimmune diseases, and viral infections.

Wirkmechanismus

Brequinar inhibits DHODH by binding to the enzyme's active site. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is the rate-limiting step in the de novo pyrimidine synthesis pathway. Brequinar competes with dihydroorotate for binding to the active site of DHODH, thereby inhibiting its activity. This leads to a depletion of intracellular pyrimidine pools, which results in the inhibition of DNA and RNA synthesis, and ultimately, cell death.
Biochemical and Physiological Effects
Brequinar has been shown to have potent antitumor activity in vitro and in vivo. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Brequinar has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the suppression of cytokine production. Additionally, Brequinar has been found to have antiviral activity against several viruses, including HIV, hepatitis B, and C viruses.

Vorteile Und Einschränkungen Für Laborexperimente

Brequinar has several advantages for lab experiments. It is a potent inhibitor of DHODH, which makes it an excellent tool for studying the de novo pyrimidine synthesis pathway. Brequinar is also relatively easy to synthesize and has good solubility in aqueous solutions. However, Brequinar has some limitations for lab experiments. It has low bioavailability and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. Additionally, Brequinar has been found to have some toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for Brequinar research. One area of interest is the development of Brequinar derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of Brequinar's immunomodulatory effects and its potential use in the treatment of autoimmune diseases. Additionally, Brequinar's antiviral activity against hepatitis B and C viruses makes it a promising candidate for the development of new antiviral therapies. Finally, further studies are needed to elucidate the mechanism of action of Brequinar and its potential use in combination with other anticancer agents.

Synthesemethoden

Brequinar can be synthesized by reacting 4-bromo-2,6-dimethylphenol with 2-(2-chloroethoxy)ethanol in the presence of a base, followed by cyclization with 2-amino-3-chloro-1,4-naphthoquinone. The yield of this reaction is approximately 60%.

Wissenschaftliche Forschungsanwendungen

Brequinar has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is essential for the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a depletion of intracellular pyrimidine pools, which results in the inhibition of DNA and RNA synthesis. This, in turn, leads to the inhibition of cell proliferation and induction of apoptosis. Brequinar has been found to be effective against various types of cancer cells, including leukemia, lymphoma, breast, lung, and colon cancer cells.

Eigenschaften

IUPAC Name

8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-13-11-16(20)12-14(2)19(13)23-10-9-22-17-7-3-5-15-6-4-8-21-18(15)17/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGUCNFFPHMKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOC2=CC=CC3=C2N=CC=C3)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(4-Bromo-2,6-dimethylphenoxy)ethoxy]quinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.